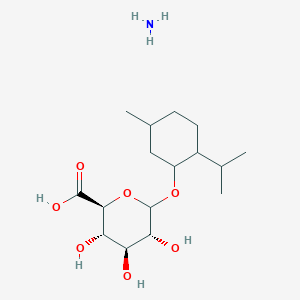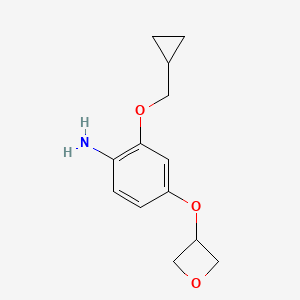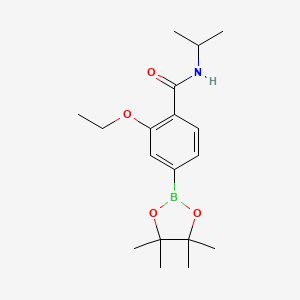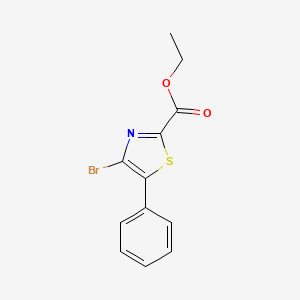
Adenosine 5'-triphosphate disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is often referred to as the “molecular unit of currency” for intracellular energy transfer. This compound is involved in various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common method involves the phosphorylation of adenosine diphosphate using a kinase enzyme in the presence of a phosphate donor. The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 .
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphate bonds, resulting in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: The addition of a phosphate group to the compound, often catalyzed by kinases.
Oxidation-Reduction: Involves the transfer of electrons, playing a role in cellular respiration and energy production.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and specific enzymes like ATPases.
Phosphorylation: Requires a phosphate donor such as phosphoenolpyruvate and a kinase enzyme.
Oxidation-Reduction: Often involves electron carriers like NADH and FADH2 under aerobic conditions.
Major Products Formed:
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Inorganic phosphate (Pi)
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a standard in various biochemical assays and as a substrate in enzymatic reactions.
- Biology: Plays a critical role in cellular metabolism, signal transduction, and as an energy source in various cellular processes.
- Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and ischemia.
- Industry: Utilized in the production of bioluminescent assays and as a component in energy drinks and supplements .
Wirkmechanismus
Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for various enzymes, including kinases and adenylate cyclase. The compound is primarily produced in the mitochondria through oxidative phosphorylation, catalyzed by ATP synthase .
Vergleich Mit ähnlichen Verbindungen
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Comparison: Adenosine 5’-triphosphate disodium salt is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike adenosine diphosphate and adenosine monophosphate, it contains three phosphate groups, making it a more potent energy carrier. Guanosine triphosphate, while similar in structure, is primarily involved in protein synthesis and signal transduction rather than energy transfer .
Eigenschaften
Molekularformel |
C10H14N5Na2O13P3 |
|---|---|
Molekulargewicht |
551.14 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10?;;/m1../s1 |
InChI-Schlüssel |
TTWYZDPBDWHJOR-ANEDODFUSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)










![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
